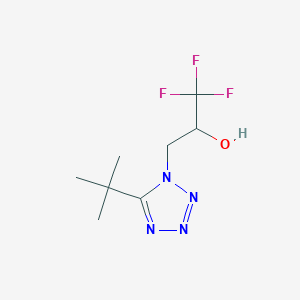![molecular formula C16H16N2O B7643973 1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one](/img/structure/B7643973.png)
1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one, also known as BMH, is a chemical compound used in scientific research. It belongs to the class of indole-based hallucinogens and is structurally similar to other psychoactive substances such as LSD and psilocybin. BMH has been studied for its potential therapeutic benefits, including its ability to induce altered states of consciousness and its effects on the brain.
Mecanismo De Acción
1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one works by binding to the serotonin 5-HT2A receptor in the brain, which triggers a cascade of chemical reactions that lead to altered perception, mood, and cognition. It is believed that this compound induces a state of hyperconnectivity in the brain, which allows for increased communication between different regions and networks. This increased connectivity is thought to underlie the profound changes in perception and consciousness that are often reported by users of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the brain and body. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior. This compound has also been shown to increase blood flow to certain regions of the brain, which may be related to its effects on perception and consciousness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one in scientific research is its ability to induce altered states of consciousness that are similar to those produced by other psychoactive substances such as LSD and psilocybin. This allows researchers to study the effects of altered states of consciousness in a controlled laboratory setting. However, one limitation of using this compound is its potential for abuse and misuse, which can make it difficult to obtain and control in a laboratory setting.
Direcciones Futuras
There are many potential directions for future research on 1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one. One area of interest is its potential use in the treatment of psychiatric disorders such as depression, anxiety, and addiction. Another area of interest is its effects on brain function and connectivity, which could lead to a better understanding of the neural mechanisms underlying altered states of consciousness. Additionally, further research is needed to fully understand the safety and efficacy of this compound, as well as its potential for abuse and misuse.
Métodos De Síntesis
1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one can be synthesized through a multi-step process involving the reaction of various chemical compounds. The most commonly used method involves the reaction of indole-3-carboxaldehyde with pyrrolidine in the presence of a catalyst, followed by a series of chemical reactions to form the final product. The purity and quality of the this compound produced depend on the conditions and methods used during the synthesis process.
Aplicaciones Científicas De Investigación
1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one has been studied for its potential therapeutic benefits, including its effects on the brain and its ability to induce altered states of consciousness. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This compound has also been studied for its potential use in the treatment of psychiatric disorders such as depression, anxiety, and addiction.
Propiedades
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16-13-7-3-5-12-6-4-8-14(15(12)13)18(16)11-17-9-1-2-10-17/h3-8H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFAZAAJACBOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(cyclopentylcarbamoylamino)methyl]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B7643894.png)
![2-Amino-1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7643909.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea](/img/structure/B7643912.png)

![3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7643919.png)
![4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7643921.png)
![4-Methyl-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7643929.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea](/img/structure/B7643940.png)
![N-[2-(5-bromofuran-2-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7643947.png)
![3-[[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7643961.png)


